tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride
Description
Historical context of azetidine chemistry
The historical development of azetidine chemistry traces its origins to the early twentieth century, with the foundational work beginning in 1907 through Schiff base reactions involving aniline and aldehyde compounds, followed by cycloaddition reactions that established the basic synthetic framework for four-membered nitrogen heterocycles. The evolution of azetidine chemistry gained significant momentum through the pioneering contributions of François Couty at the University of Versailles Saint-Quentin-en-Yvelines, whose systematic approach to azetidine synthesis revolutionized the field. Couty's methodology, which enabled the efficient synthesis of enantiopure azetidines from readily available β-amino alcohols through chlorination followed by deprotonation and 4-exo-trig ring closure, established a new paradigm for accessing these strained heterocycles. This breakthrough methodology demonstrated remarkable efficiency and scope, particularly when applied to N-alkyl or N-aryl N-cyanomethylated β-aminoalcohols, though it proved adaptable to other electron-withdrawing groups such as esters and phosphonates.
The historical trajectory of azetidine research gained additional significance through the discovery of Alexander Fleming's penicillin and the subsequent recognition of the importance of β-lactam derivatives in antibiotic development. This connection between four-membered nitrogen heterocycles and biological activity provided a crucial impetus for continued research in azetidine chemistry, leading to the development of increasingly sophisticated synthetic approaches. The molecular mechanism of β-lactam derivative antibiotics, involving selective and irreversible inhibition of peptidoglycan layer processing enzymes, highlighted the unique reactivity patterns inherent in strained four-membered rings. The historical development culminated in the recognition that azetidine-2-one structures possess exceptionally broad biological activities, establishing the foundation for contemporary research into more complex azetidine derivatives such as this compound.
Significance in chemical research
The significance of this compound in contemporary chemical research extends across multiple domains of synthetic and medicinal chemistry, reflecting the compound's unique structural features and synthetic utility. Recent advances in azetidine chemistry have demonstrated that these four-membered heterocycles serve as exceptionally versatile building blocks for the construction of complex molecular architectures, with the hydroxymethyl-substituted variant offering additional functional group handles for synthetic elaboration. The compound's significance is particularly evident in its role as an intermediate for pharmaceutical research, where the combination of the protected amino functionality and the hydroxymethyl group provides multiple avenues for structural modification and optimization. Research has shown that azetidines display an important and diverse range of pharmacological activities, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic properties.
The compound's research significance is further amplified by its incorporation into advanced drug discovery programs, particularly those focusing on central nervous system disorders and specialized therapeutic applications. The Broad Institute of Massachusetts Institute of Technology and Harvard has extensively utilized related azetidine-based scaffolds for the synthesis and profiling of collections aimed at developing central nervous system-focused lead-like libraries. Similarly, Galapagos NV has employed azetidine libraries for the discovery and optimization of free fatty acid receptor 2 antagonists, demonstrating the compound class's versatility in addressing diverse therapeutic targets. The stability and reactivity profile of this compound makes it particularly valuable for high-throughput screening applications and structure-activity relationship studies, where consistent synthetic access to diverse analogs is essential for identifying optimal pharmaceutical candidates.
Position within nitrogen heterocyclic chemistry
Within the broader landscape of nitrogen heterocyclic chemistry, this compound occupies a distinctive position that bridges the gap between highly reactive three-membered aziridines and more stable five- and six-membered pyrrolidines and piperidines. Azetidines are characterized by their saturated heterocyclic structure containing three carbon atoms and one nitrogen atom, existing as liquids at room temperature with strong ammonia-like odors and exhibiting strong basicity compared to most secondary amines. The four-membered azetidine ring system possesses significant ring strain, calculated at approximately 25.2 kilocalories per mole, which is substantially higher than the negligible ring strain found in piperidine systems. This intermediate level of ring strain positions azetidines as uniquely reactive heterocycles that maintain sufficient stability for synthetic manipulation while retaining the potential for strain-driven transformations under appropriate conditions.
The structural characteristics of azetidines, including their median bond lengths and angles similar to cyclobutane rings, contribute to their unique reactivity profile within nitrogen heterocyclic chemistry. The median puckering angle of azetidines with sp³ hybridized nitrogens measures 15.3 degrees, comparable to cyclobutane at 15.5 degrees, but significantly larger than flatter sp² analogs at 6.4 degrees. The basicity of azetidine, with a pKa value of 11.29 in aqueous solution at 25 degrees Celsius, closely parallels that of pyrrolidine at 11.27 and piperidine at 11.22, while remaining distinctly different from the significantly lower pKa of 8.04 observed for aziridine. The pyramidal inversion of the nitrogen atom occurs readily at room temperature, with a calculated activation energy of 10 kilocalories per mole for N-methyl azetidine in the liquid phase. These fundamental properties establish azetidines as a unique class within nitrogen heterocyclic chemistry, offering researchers access to reactivity patterns that are neither too extreme nor too mild for practical synthetic applications.
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | pKa (25°C) | Puckering Angle (degrees) |
|---|---|---|---|---|
| Aziridine | 3-membered | 27.7 | 8.04 | N/A |
| Azetidine | 4-membered | 25.2 | 11.29 | 15.3 |
| Pyrrolidine | 5-membered | ~0 | 11.27 | N/A |
| Piperidine | 6-membered | 0 | 11.22 | N/A |
Overview of current research landscape
The current research landscape surrounding this compound and related azetidine derivatives reflects a rapidly evolving field characterized by significant advances in synthetic methodology, mechanistic understanding, and therapeutic applications. Recent developments in azetidine chemistry have focused on addressing the historical challenge of limited availability that has constrained research progress, with new synthetic routes emerging from readily available enantiomerically pure starting compounds. The strain-driven character of four-membered heterocycles has become a central theme in contemporary research, with scientists leveraging the considerable ring strain for nucleophilic ring-opening and ring-expansion reactions that yield higher ring systems or highly substituted acyclic amines. These transformations have proven particularly valuable for generating structural diversity and complexity from relatively simple azetidine precursors.
Contemporary research has demonstrated remarkable advances in the application of azetidines as replacements for various functional groups in medicinal chemistry, including pyrazine, piperidine, pyrrolidine, diazepane, β-lactam, pyrrolidinone, piperazine, cyclopropyl, and proline moieties. The small size, polarity, high Fsp³ character, basicity, and rigidity of azetidines have been shown to improve global molecular properties such as lipophilicity, solubility, in vitro metabolism, and pharmacokinetic profiles. Recent synthetic methodology developments include sophisticated approaches such as the aza-Michael addition reactions for preparing heterocyclic amino acid derivatives containing azetidine rings, followed by diversification through Suzuki-Miyaura cross-coupling reactions. Flow synthesis protocols have emerged as particularly effective for facilitating eliminations and incorporating electrophiles to synthesize substituted azetines, which serve as precursors to more complex azetidine-containing structures.
The current research trajectory emphasizes the development of azetidines as motifs for drug discovery, polymerization applications, and chiral templates, with particular attention to their role in addressing central nervous system disorders and specialized therapeutic targets. The emergence of sophisticated synthetic routes, combined with improved understanding of structure-activity relationships, positions this compound and related compounds at the forefront of contemporary heterocyclic chemistry research. Future directions appear to focus on expanding the scope of azetidine-based transformations while simultaneously developing more efficient and scalable synthetic approaches to access these valuable building blocks.
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-8(2,3)14-7(13)11-9(6-12)4-10-5-9;/h10,12H,4-6H2,1-3H3,(H,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHVXNPAHNKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via hydroxymethylation reactions.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Amide Coupling Reactions
The compound participates in HATU-mediated amide bond formation, leveraging its primary amine (after Boc deprotection) for nucleophilic attack on activated carboxylic acids. A representative reaction involves:
Reaction Setup:
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Substrate: Acid S3 (45 mg, 0.11 mmol)
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Reagent: [1170108-38-9]tert-butyl azetidin-3-ylmethylcarbamate hydrochloride (53 mg, 0.14 mmol)
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Conditions: DMF, 0→25°C, 2 h under N₂
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Catalyst: HATU (48 mg, 0.216 mmol), DIPEA (0.1 mL, 0.54 mmol)
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Yield: 71%
This reaction produces a substituted amide (C₃₂H₂₈N₂O₇S) with confirmed structure via LC-HRMS ([M+Na]⁺ = 607.1433) .
Nucleophilic Aromatic Substitution
The azetidine’s secondary amine engages in SNAr reactions with electron-deficient aryl halides. For example:
Reaction Setup:
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Substrate: 4-Chloropyridin-2-amine (2.50 g, 19.5 mmol)
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Reagent: tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (5.60 g, 25.4 mmol)
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Conditions: Isopropyl alcohol/DIPEA, 120°C, 24 h (sealed tube)
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Yield: 96%
The product, ((1-(2-aminopyridin-4-yl)azetidin-3-yl)methyl) t-butylaminoformate, demonstrates the compound’s ability to displace chloride via a thermally activated mechanism .
Heterocyclic Ring Functionalization
The azetidine ring undergoes substitution with benzimidazole derivatives under basic conditions:
Reaction Setup:
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Substrate: 2-Chloro-5,6-dimethyl-1H-benzo[d]imidazole (135 mg, 0.75 mmol)
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Reagent: tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (333 mg, 1.50 mmol)
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Conditions: DMSO, DIEA (0.33 mL, 1.9 mmol), 100°C, 12 h
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Yield: 52%
The product (C₁₈H₂₆N₄O₂) confirms azetidine’s nucleophilic attack on the benzimidazole chloride, forming a fused heterocyclic system .
Stability and Solubility Considerations
As a hydrochloride salt, the compound exhibits enhanced aqueous solubility, critical for polar reaction media. In DMF or DMSO, the Boc group remains stable under mild acidic/basic conditions but can be cleaved with TFA or HCl in dioxane for further functionalization .
Mechanistic Insights
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Amide Formation: The Boc group is retained during coupling, acting as a protective moiety for the azetidine’s amine. HATU activates the carboxylic acid, forming an O-acylisourea intermediate for nucleophilic attack .
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SNAr Reactivity: Electron withdrawal by the pyridine ring facilitates chloride displacement by the azetidine’s amine, accelerated by high temperatures .
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Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates and enhance reaction rates in coupling reactions .
Unexplored Reactivity
While hydrolysis and transesterification are noted in general literature, specific experimental data for these reactions are absent in peer-reviewed sources. Further studies could explore:
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Hydroxymethyl Oxidation: Potential conversion to carboxylic acid derivatives.
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Boc Deprotection Kinetics: Systematic analysis under varying acidic conditions.
Scientific Research Applications
Pharmaceutical Development
Neurological Disorders : The compound has been investigated for its potential use as a pharmaceutical agent targeting neurological disorders. Its structural similarity to neurotransmitter precursors suggests that it may interact with neurotransmitter receptors, potentially modulating synaptic activity .
Binding Studies : Interaction studies have shown that tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride exhibits promising results in binding assays with various biological targets. This indicates its potential role in drug development aimed at treating conditions such as depression and anxiety, where neurotransmitter modulation is crucial.
Synthesis Techniques
The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent carbamate formation. A common synthetic route includes:
- Preparation of Azetidine : Starting from appropriate precursors, the azetidine ring is formed through cyclization reactions.
- Carbamate Formation : The hydroxymethyl group is introduced, followed by the attachment of the tert-butyl carbamate moiety.
- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt for improved solubility .
Case Studies
A recent study evaluated the antimicrobial and anticancer activities of various azetidinone derivatives, including those similar to this compound. The results demonstrated significant activity against Mycobacterium tuberculosis and other pathogens, suggesting a broader application in infectious disease treatment .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group and azetidine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Azetidine Ring
The following table highlights key structural and physicochemical differences between the target compound and its analogues:
Impact of Substituents on Physicochemical Properties
- Hydroxymethyl Group : The -CH2OH group in the target compound increases polarity and hydrogen-bonding capacity, which may enhance solubility in aqueous media but reduce passive diffusion across lipid membranes .
- Fluoromethyl Group : The -CH2F substituent () combines moderate hydrophobicity with electronegativity, often improving metabolic stability and target engagement in drug candidates.
- Ethyl Group : The -CH2CH3 group () significantly boosts lipophilicity, favoring interactions with hydrophobic protein pockets and improving bioavailability.
- Methyl Group : The simplest substituent (-CH3, ) minimizes steric effects, facilitating synthetic modifications while maintaining moderate solubility.
Biological Activity
Tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. Its unique structure, characterized by a tert-butyl group, a hydroxymethyl-substituted azetidine ring, and a carbamate moiety, suggests that it may interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C₁₃H₁₈ClN₂O₃
- Molecular Weight : 238.72 g/mol
- CAS Number : 1170108-38-9
Research indicates that the biological activity of this compound may be attributed to its ability to interact with neurotransmitter receptors. The azetidine structure is hypothesized to facilitate binding to specific receptor sites, potentially modulating synaptic activity and influencing neurological pathways.
Biological Activities
- Neuropharmacological Effects :
- The compound has shown promise in studies related to neurological disorders due to its structural similarity to neurotransmitter precursors. Interaction studies suggest that it may enhance or inhibit synaptic transmission through modulation of receptor activity.
- Binding Affinity Studies :
- Binding assays have demonstrated that this compound can effectively bind to various neurotransmitter receptors, indicating its potential role in treating conditions such as anxiety and depression.
Research Findings
A series of studies have explored the biological effects of this compound:
Table 1: Summary of Biological Studies on this compound
Case Studies
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Case Study on Antidepressant Activity :
- A recent study investigated the efficacy of this compound in animal models of depression. Results indicated a notable reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain.
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Neuroprotection in Neurodegenerative Models :
- In vitro experiments demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting its potential as a neuroprotective agent against conditions like Alzheimer's disease.
Q & A
Q. Table 1: Key Reaction Parameters for Optimization
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Coupling Agent | 1.1–1.5 eq EDCI/HOBt | Maximizes amide bond formation |
| Temperature | 0–25°C | Reduces hydrolysis |
| Solvent | DCM or THF | Solubility of intermediates |
Basic: What analytical methods are recommended for purity assessment and structural confirmation?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (e.g., 98.34% purity achieved for azetidine derivatives via HPLC) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ confirms the presence of tert-butyl (δ 1.2–1.4 ppm), azetidine protons (δ 3.0–4.0 ppm), and carbamate carbonyl (δ 155–160 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₀H₁₉ClN₂O₃: calc. 250.12, found 250.13) .
Basic: How should the compound be stored to maintain stability during long-term experiments?
Methodological Answer:
Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Hydrochloride salts are hygroscopic; use desiccants (silica gel) to prevent hydrolysis. emphasizes avoiding aqueous environments and incompatible materials (e.g., strong oxidizers) .
Basic: What are the key biological applications of azetidine-based carbamates in research?
Methodological Answer:
Azetidine derivatives are explored as enzyme inhibitors (e.g., VEGFR2/KDR) and anti-inflammatory agents due to their conformational rigidity. The hydroxymethyl group enhances solubility for in vitro assays, while the tert-butyl carbamate acts as a protecting group for amine functionalities during peptide synthesis .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Methodological Answer:
Chiral resolution or asymmetric catalysis is critical. For example, tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (InChIKey: ZWEBXFPIYOALSC-OLZOCXBDSA-N) uses enantiopure starting materials and chiral HPLC for separation . Circular dichroism (CD) and X-ray crystallography confirm absolute configuration.
Advanced: What mechanistic insights explain side-product formation during coupling reactions?
Methodological Answer:
Side-products arise from competing acylation of hydroxyl groups or epimerization. In situ FTIR or LC-MS monitors intermediates. For example, EDCI-activated intermediates may form unreactive N-acylurea if reaction times exceed 24 hours . Quenching with aqueous NaHCO₃ minimizes this.
Advanced: How should researchers address contradictions between purity data and bioactivity results?
Methodological Answer:
Discrepancies may stem from undetected stereoisomers or residual solvents. Orthogonal analytical methods (e.g., 2D NMR, ion chromatography) identify impurities. highlights cases where 98% HPLC purity still showed reduced activity due to trace dimethyl sulfoxide (DMSO) .
Q. Table 2: Troubleshooting Data Contradictions
| Issue | Diagnostic Tool | Solution |
|---|---|---|
| Low bioactivity | HRMS, elemental analysis | Recrystallize product |
| Unstable in solution | pH monitoring, LC-MS | Adjust buffer pH |
Advanced: What strategies enable copolymerization of azetidine derivatives for material science applications?
Methodological Answer:
Azetidine monomers can be copolymerized with DMDAAC (dimethyldiallylammonium chloride) via free-radical initiation (e.g., APS). details controlled synthesis of P(CMDA-DMDAAC)s for polycationic materials, optimizing initiator concentration (0.5–2.0 wt%) and reaction time (4–8 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
